N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,4-diamine
Description
Properties
IUPAC Name |
4-N-benzyl-4-N-cyclopropyl-1-N-methylcyclohexane-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-18-15-7-9-16(10-8-15)19(17-11-12-17)13-14-5-3-2-4-6-14/h2-6,15-18H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRJVNBQEQUKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Amine Substitution on Cyclohexane Scaffolds
A foundational approach involves the stepwise introduction of benzyl, cyclopropyl, and methyl groups onto a cyclohexane-1,4-diamine backbone. The synthesis typically begins with a cyclohexane diamine precursor, such as cyclohexane-1,4-diamine or its protected derivatives. Key steps include:
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Benzylation : Reaction with benzyl bromide or chloride in the presence of a base (e.g., potassium carbonate) to introduce the N-benzyl group.
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Cyclopropanation : Treatment with cyclopropylamine under nucleophilic substitution conditions, often facilitated by polar aprotic solvents like dimethylformamide (DMF) or toluene.
-
Methylation : Final N-methylation using methyl iodide or dimethyl sulfate, with careful control of stoichiometry to avoid over-alkylation.
This method achieves moderate yields (60–75%) but requires rigorous purification between steps to isolate intermediates.
One-Pot Multi-Component Reactions
Recent advancements emphasize one-pot strategies to reduce isolation steps. A notable patent (CN1821234A) describes a two-step process adapted for structurally analogous diamines:
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Intermediate Formation : Cyanuric chloride reacts sequentially with tert-butylamine and cyclopropylamine in toluene, followed by alkali neutralization to isolate a triazine intermediate.
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Thioetherification : The intermediate undergoes nucleophilic substitution with sodium methyl mercaptide in ethanol under reflux, yielding the final product.
While optimized for triazine derivatives, this methodology highlights the feasibility of sequential amine additions in a single reactor, achieving yields up to 95% for related compounds. Adapting this to cyclohexane systems may require substituting cyanuric chloride with a cyclohexane dihalide (e.g., 1,4-dichlorocyclohexane).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity critically influences reaction rates and selectivity:
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Toluene : Preferred for amine substitutions due to its ability to dissolve hydrophobic intermediates while permitting phase separation during workup.
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Ethanol/Methanol : Enhance nucleophilicity in thioetherification steps but may necessitate higher temperatures (70–100°C) for complete conversion.
Temperature gradients are often employed. For example, cyclopropanation proceeds efficiently at 25°C, while methylation requires elevated temperatures (50–70°C).
Catalytic and Stoichiometric Considerations
-
Bases : Alkali metal hydroxides (e.g., NaOH) neutralize HCl byproducts during amine substitutions, preventing side reactions.
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Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in multi-phase systems.
Comparative Analysis of Synthetic Methods
The table below contrasts three representative methods for preparing N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,4-diamine:
Notes :
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Reductive Amination : Involves condensing cyclohexanone with benzylamine, cyclopropylamine, and methylamine followed by reduction (e.g., sodium cyanoborohydride). Lower yields stem from competing imine formations.
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One-Pot Adaptation : Derived from triazine synthesis patents, this method offers higher efficiency but requires optimization for cyclohexane systems.
Challenges and Mitigation Strategies
Regioselectivity in N-Alkylation
The unsymmetrical cyclohexane-1,4-diamine core poses challenges in directing alkylation to specific nitrogen atoms. Strategies to enhance selectivity include:
Purification of Hydrophobic Intermediates
Chromatographic purification is often impractical due to the compound’s hydrophobicity. Alternatives include:
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Crystallization : Leveraging solubility differences in hexane/ethyl acetate mixtures.
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Acid-Base Extraction : Isolation via pH-dependent solubility in aqueous/organic biphasic systems.
Industrial-Scale Considerations
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine groups and cyclohexane ring are susceptible to oxidation under specific conditions:
-
Cyclohexane Ring Oxidation :
Under strong oxidizing agents (e.g., KMnO₄ or CrO₃), the cyclohexane ring may undergo dehydrogenation to form cyclohexene derivatives or further oxidation to cyclohexane-1,4-dione analogs. -
Amine Oxidation :
The N-methyl and N-benzyl groups may oxidize to form N-oxides or imines under mild conditions (e.g., H₂O₂ or mCPBA) .
Reagents and Conditions:
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Ring Dehydrogenation | KMnO₄, acidic conditions | Cyclohexene/cyclohexanedione |
| Amine Oxidation | H₂O₂, mCPBA | N-Oxides, imines |
Reduction Reactions
The cyclopropyl group and benzyl substituent influence reduction pathways:
-
Cyclopropane Ring Opening :
Catalytic hydrogenation (H₂/Pd-C) may cleave the cyclopropane ring, yielding propane derivatives. -
Benzyl Group Reduction :
The N-benzyl group can be selectively reduced to N-methyl via hydrogenolysis (H₂/Pd-C) .
Key Observations:
-
LiAlH₄ or NaBH₄ may reduce imine intermediates back to amines.
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Steric hindrance from the cyclopropyl group slows reduction kinetics compared to non-cyclopropyl analogs .
Substitution and Coupling Reactions
The amine groups participate in cross-coupling and nucleophilic substitution:
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Buchwald-Hartwig Amination :
As a ligand, this diamine could facilitate Cu- or Pd-catalyzed C–N coupling reactions, analogous to N-cyclopropyl-N,N'-dimethyl-cyclohexane-1,4-diamine . -
Nucleophilic Aromatic Substitution :
The benzyl group’s electron-donating effects enhance reactivity in SNAr reactions with aryl halides .
Radical-Mediated Reactions
Nitrogen-centered radicals (NCRs) derived from this diamine may engage in:
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Intermolecular Cyclization :
Amidyl radicals generated via N–X bond cleavage (X = Br, Cl) undergo [3+2] cycloadditions with alkenes, forming pyrrolidine or piperidine derivatives . -
H-Atom Transfer (HAT) :
The cyclopropyl group stabilizes adjacent radical intermediates, enabling selective functionalization .
Example Pathway:
Comparative Reactivity with Structural Analogs
Mechanistic Considerations
-
Steric Effects : The cyclopropyl group imposes significant steric hindrance, slowing reactions at the N-cyclopropyl site .
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Electronic Effects : The benzyl group’s electron-donating nature enhances nucleophilicity at the N-benzyl position .
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Radical Stability : Cyclopropane’s ring strain stabilizes adjacent radicals, favoring radical pathways over ionic mechanisms .
Unresolved Challenges and Research Gaps
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHN
- Molecular Weight : 182.31 g/mol
- Appearance : Colorless to pale yellow liquid
- IUPAC Name : 4-N-cyclopropyl-1-N-benzylcyclohexane-1,4-diamine
The compound features a cyclohexane ring with substituents that include a cyclopropyl group and a benzyl group, contributing to its unique reactivity and biological activity.
Organic Synthesis
N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,4-diamine is utilized as a ligand in various catalytic reactions. It plays a significant role in:
- Copper-Catalyzed Reactions : The compound facilitates C-N coupling reactions, promoting N-alkenylation and N-alkylation of amides, which are critical steps in synthesizing complex organic molecules .
Biological Research
The compound has shown potential in biological applications:
- Enzyme Modulation : It interacts with specific enzymes, potentially inhibiting their activity and influencing biochemical pathways. This property is particularly relevant in drug design and development .
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells .
Neuropharmacology
Research suggests that this compound may interact with nicotinic acetylcholine receptors (nAChRs), which could have implications for treating neurodegenerative diseases .
Anticancer Studies
Research has focused on the anticancer effects of structurally similar compounds. For instance:
- A study demonstrated that nitrogen-centered radicals derived from similar compounds could induce cell death in various cancer cell lines through apoptosis pathways .
Neuropharmacological Effects
Certain derivatives of this compound have been shown to act as agonists at nAChRs:
- This interaction suggests potential therapeutic applications in cognitive disorders and neurodegenerative diseases .
Catalytic Applications
In addition to biological activity, the compound serves as an effective ligand in copper-catalyzed reactions for synthesizing complex organic molecules:
Mechanism of Action
The mechanism by which N-Benzyl-N-cyclopropyl-N’-methyl-cyclohexane-1,4-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyl, cyclopropyl, and methyl groups can influence its binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Key Observations:
- Backbone Flexibility : Cyclohexane-based compounds (Target, Ev7, Ev10) exhibit greater conformational flexibility compared to benzene derivatives (Ev3, Ev6), impacting solubility and molecular packing .
- Substituent Effects: The benzyl group in the target compound and Ev7 enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility . Acetylated derivatives (Ev6) show reduced steric bulk but are more susceptible to enzymatic hydrolysis, limiting their utility in drug design .
Biological Activity
N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,4-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound features a cyclohexane backbone with two amine groups and substituents that enhance its biological properties. The presence of the cyclopropyl group is particularly significant as it contributes to the compound's unique interactions with biological targets.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | C14H22N2 |
| Molecular Weight | 218.34 g/mol |
| Functional Groups | Amine, Aromatic (Benzyl), Cyclopropyl |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound modulates biochemical pathways by binding to these targets, influencing cellular functions such as proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptors can lead to changes in signaling cascades that affect cell behavior.
Antimicrobial Activity
Research indicates that derivatives of benzyl amines exhibit antimicrobial properties. For instance, N-benzyl derivatives have shown activity against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Potential
Studies have demonstrated that compounds with similar structures can possess anticancer activities. For example, N-benzyl-N-methyldecan-1-amine has shown anti-neoplastic effects through mechanisms involving the inhibition of inflammatory cytokines and modulation of signaling pathways related to cancer cell survival .
Anti-inflammatory Effects
The compound has been linked to anti-inflammatory activity, reducing levels of pro-inflammatory cytokines in various models. This suggests potential therapeutic applications in inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of N-benzyl derivatives against various bacterial strains. The results indicated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential as a new antimicrobial agent.
Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways and modulation of cell cycle progression.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| N-Benzyl-N-cyclopropyl-N'-methyl... | Moderate | High | High |
| N-benzyl-N-methyldecan-1-amine | High | Moderate | High |
| N,N'-Dimethylcyclohexane-1,2-diamine | Low | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
